molecular formula C6H12O5P2 B12671141 Diphosphonic acid, bis(1-methylethenyl)- CAS No. 177570-73-9

Diphosphonic acid, bis(1-methylethenyl)-

Cat. No.: B12671141
CAS No.: 177570-73-9
M. Wt: 226.10 g/mol
InChI Key: SXOAILMFXPEWPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphonic acid, bis(1-methylethenyl)- typically involves the reaction of appropriate phosphonic acid derivatives with 1-methylethenyl precursors under controlled conditions. One common method includes the use of phosphorus trichloride and 1-methylethenyl alcohol in the presence of a base to facilitate the formation of the desired diphosphonic acid .

Industrial Production Methods

Industrial production of diphosphonic acid, bis(1-methylethenyl)- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

Diphosphonic acid, bis(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized diphosphonic acids .

Scientific Research Applications

Diphosphonic acid, bis(1-methylethenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diphosphonic acid, bis(1-methylethenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue. This action is similar to other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .

Comparison with Similar Compounds

Similar Compounds

    Diphosphonic acid, bis(1-methylethyl)-: Similar in structure but with different alkyl groups.

    Diphosphonic acid, bis(1-methylpropyl)-: Another variant with different alkyl groups.

    Diphosphonic acid, bis(1-methylbutyl)-: Similar compound with longer alkyl chains.

Uniqueness

Diphosphonic acid, bis(1-methylethenyl)- is unique due to its specific 1-methylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as a ligand in coordination chemistry and its role in inhibiting bone resorption .

Properties

CAS No.

177570-73-9

Molecular Formula

C6H12O5P2

Molecular Weight

226.10 g/mol

IUPAC Name

[hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid

InChI

InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10)

InChI Key

SXOAILMFXPEWPE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)P(=O)(O)OP(=O)(C(=C)C)O

Related CAS

177570-74-0

Origin of Product

United States

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